![molecular formula C16H20O8 B13774535 Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate CAS No. 72598-54-0](/img/structure/B13774535.png)
Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl bicyclo[222]-7-octene-2,3,5,6-tetracarboxylate is a chemical compound with the molecular formula C16H20O8 It is a derivative of bicyclo[222]octene, characterized by the presence of four ester groups attached to the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. This reaction is carried out between a suitable diene and a dienophile under controlled conditions to form the bicyclic framework. The subsequent esterification of the resulting bicyclo[2.2.2]octene derivative with methanol in the presence of an acid catalyst yields the desired tetramethyl ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Bicyclo[2.2.2]octene-2,3,5,6-tetracarboxylic acid.
Reduction: Tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetraol.
Substitution: Various substituted bicyclo[2.2.2]octene derivatives.
Scientific Research Applications
Tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its antitumor activity and potential as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes or receptors in biological systems. The bicyclic framework provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic framework but differ in the functional groups attached.
Tetramethyl bicyclo[2.2.2]octa-2,5-diene: Similar structure but with different positions of double bonds and functional groups.
Uniqueness: Tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate is unique due to its four ester groups, which provide multiple sites for chemical modification. This versatility makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
72598-54-0 |
|---|---|
Molecular Formula |
C16H20O8 |
Molecular Weight |
340.32 g/mol |
IUPAC Name |
tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate |
InChI |
InChI=1S/C16H20O8/c1-21-13(17)9-7-5-6-8(10(9)14(18)22-2)12(16(20)24-4)11(7)15(19)23-3/h5-12H,1-4H3 |
InChI Key |
CAOGMEMPDFAZPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C=CC(C1C(=O)OC)C(C2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


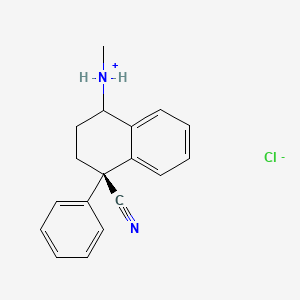
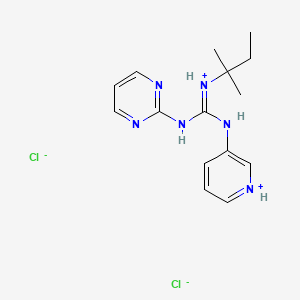
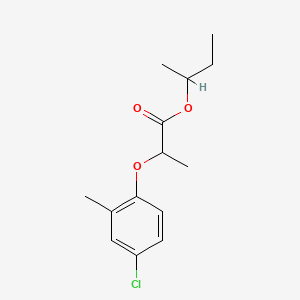
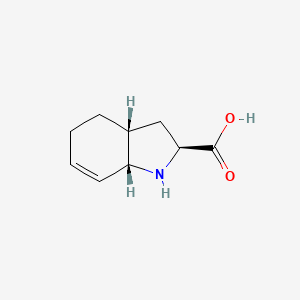
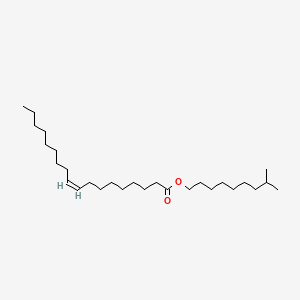

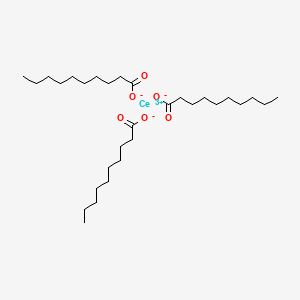
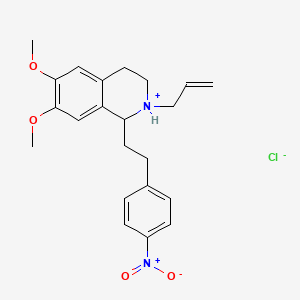
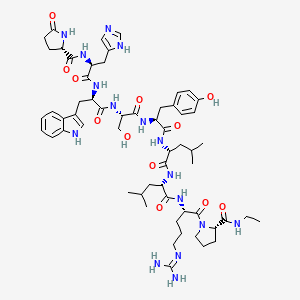
![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
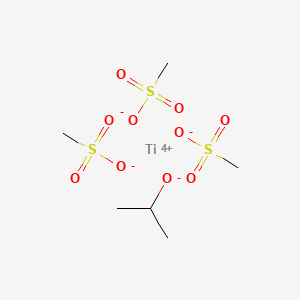
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
